7-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is recognized for its diverse pharmacological activities, making it significant in medicinal chemistry and drug development. The compound's structure features a bromine atom at the 7-position of the imidazo[1,2-a]pyridine ring, which contributes to its biological activity and potential therapeutic applications. The hydrochloride form enhances its solubility in aqueous environments, facilitating its use in various scientific studies and applications .
The compound is classified as a heterocyclic organic compound, specifically an imidazo[1,2-a]pyridine derivative. Its chemical identity is confirmed by the International Union of Pure and Applied Chemistry name: 7-bromoimidazo[1,2-a]pyridine hydrochloride. The compound is cataloged under the CAS number 1252686-44-4, and data regarding its properties can be found in databases such as PubChem .
The synthesis of 7-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride typically involves several synthetic routes that include multicomponent reactions and condensation methods. One prevalent method is the condensation of 2-aminopyridine with α-bromo ketones, leading to the formation of the imidazo[1,2-a]pyridine core through cyclization. This process may utilize various catalysts to enhance yield and reaction efficiency.
Recent advancements have introduced metal-free direct synthesis protocols for imidazo[1,2-a]pyridines, utilizing environmentally friendly conditions. For example, reactions involving 2-aminopyridines with carbonyl compounds or alkenes under mild conditions have shown promising results in synthesizing derivatives efficiently . Additionally, techniques such as microwave-assisted synthesis and the use of inexpensive catalysts like magnesium oxide have been explored to optimize production methods while maintaining high yields and purity .
The molecular structure of 7-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride features a fused bicyclic system consisting of a pyridine ring and an imidazole ring. The bromine substituent at the 7-position significantly influences its electronic properties and reactivity.
This structural information aids in understanding the compound's reactivity and interactions with biological targets .
7-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride can participate in various chemical reactions:
Common reagents used in these reactions include palladium catalysts for coupling processes, hydrogen peroxide for oxidation reactions, and sodium borohydride for reductions. The specific products formed depend on the reagents and conditions utilized during these reactions .
The mechanism of action for 7-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride involves its interaction with key biological targets. In antimicrobial applications, it may inhibit bacterial growth by interfering with essential enzymes or proteins critical for bacterial survival. Its specific binding affinity to target sites can lead to disruptions in metabolic pathways or cellular functions, contributing to its therapeutic effects against various pathogens .
The physical properties of 7-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride include:
7-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride has numerous scientific applications:
The ongoing research into this compound highlights its versatility and potential as a valuable tool in both medicinal chemistry and industrial applications .
The imidazo[1,2-a]pyridine core is constructed through substrate-dependent chemodivergent pathways, where subtle changes in starting materials or conditions dramatically alter reaction outcomes. A predominant route involves the condensation of 2-aminopyridines with α-halocarbonyl precursors. For 7-bromo-substituted derivatives, 2-amino-5-bromopyridine serves as the essential building block. When reacted with bromoacetaldehyde diethyl acetal under refluxing toluene (110–120°C), this pairing undergoes sequential dealkylation, imine formation, and electrophilic cyclization to yield 6-bromoimidazo[1,2-a]pyridine as the kinetic product. However, employing chloroacetaldehyde aqueous solution at milder temperatures (60–80°C) in a polar aprotic solvent like dimethylformamide favors the thermodynamic 7-bromo regioisomer through a carefully controlled kinetic pathway [5] [6]. An alternative approach utilizes 2-bromo-1-(5-bromopyridin-2-yl)ethan-1-one with ammonium acetate in ethanol, achieving cyclization at ambient temperature within 4 hours with 78% isolated yield. This method offers regioselectivity without requiring high-temperature conditions [5].
Table 1: Chemodivergent Routes to Imidazo[1,2-a]pyridine Bromo-Isomers
Starting Material | Reagent | Conditions | Product Regioisomer | Yield (%) |
---|---|---|---|---|
2-Amino-5-bromopyridine | Bromoacetaldehyde diethyl acetal | Toluene, 110°C, 12h | 6-Bromo | 65 |
2-Amino-5-bromopyridine | Chloroacetaldehyde (40% aq.) | Dimethylformamide, 70°C, 8h | 7-Bromo | 82 |
2-Amino-5-bromopyridine | 2-Bromo-1-(5-bromopyridin-2-yl)ethan-1-one | Ethanol, 25°C, 4h | 7-Bromo | 78 |
Regiocontrol is further influenced by electronic effects. Electron-withdrawing groups at the 5-position of 2-aminopyridine increase the electrophilicity of the adjacent carbon, favoring nucleophilic attack at C6 during cyclization and leading to 7-bromo products. Computational studies confirm a 2.3 kcal/mol energy difference between the 6-bromo and 7-bromo transition states, explaining the observed regioselectivity under optimized conditions [5] [6].
Bromine introduction at the electron-rich C7 position follows two distinct philosophies: post-cyclization direct bromination and tandem cyclization-bromination. Direct bromination of pre-formed imidazo[1,2-a]pyridin-2-amine necessitates harsh conditions, typically employing bromine (1.1 eq.) in chlorinated solvents (dichloromethane or chloroform) at 0–25°C. This electrophilic aromatic substitution generates undesirable di-brominated byproducts (up to 22%) due to the ring’s inherent reactivity, requiring meticulous temperature control and stoichiometric precision to suppress over-bromination. Purification challenges often reduce isolated yields to 45–60% despite high conversion [1] [6].
In contrast, tandem cyclization-bromination methodologies integrate core formation and halogenation in one pot, significantly enhancing efficiency. A breakthrough method utilizes tert-butyl hydroperoxide (TBHP, 3 eq.) as an oxidant with lithium bromide (2 eq.) in ethyl acetate at 80°C. This system generates electrophilic bromine in situ during the cyclization of 2-amino-5-bromopyridine with α-bromoketones. The nascent imidazo[1,2-a]pyridine core is brominated immediately upon formation, minimizing side reactions and achieving 89% yield of the 7-bromo product with >98% regioselectivity. Crucially, this tandem approach eliminates the need for exogenous bases or metal catalysts, streamlining the process while avoiding heavy metal contamination [9].
Table 2: Bromination Method Comparison for 7-Bromoimidazo[1,2-a]pyridin-2-amine
Method | Reagents | Conditions | Yield (%) | Byproducts |
---|---|---|---|---|
Direct Bromination | Bromine (Br₂) | Dichloromethane, 0°C, 2h | 58 | Di-brominated (15–22%) |
Tandem Cyclization-Bromination | TBHP + LiBr | Ethyl acetate, 80°C, 5h | 89 | <5% |
The free base of 7-bromoimidazo[1,2-a]pyridin-2-amine exhibits limited stability and solubility, necessitating conversion to its hydrochloride salt for pharmaceutical utility. Salt formation is optimally achieved by treating the free base in anhydrous ethanol with 1.05 equivalents of hydrochloric acid (37% w/w) at 50°C, followed by gradual cooling to 4°C. This induces crystallization of the hydrochloride salt as a monohydrate with >99.5% purity. Solvent selection critically impacts crystal morphology: ethanol yields fine needles with high surface area but poor flowability, whereas ethanol/ethyl acetate mixtures (3:1 v/v) produce dense rhombic crystals with superior filtration characteristics and bulk density (0.52 g/mL vs. 0.38 g/mL for needles). The hydrochloride salt demonstrates hygroscopicity below 60% relative humidity but maintains crystallinity up to 250°C, as confirmed by thermogravimetric analysis [1] [7].
Counterion exchange studies reveal that hydrochloride formation significantly enhances aqueous solubility (42 mg/mL at 25°C) compared to the free base (0.8 mg/mL) or sulfate salt (28 mg/mL). This property facilitates biological testing formulations. The crystalline lattice energy, calculated via powder X-ray diffraction, is 18% higher for the hydrochloride than the hydrobromide salt, explaining its superior thermal stability during pharmaceutical processing [1].
Metal-free oxidative methodologies address catalyst residue concerns in pharmaceutical intermediates. A highly effective approach employs iodine (10 mol%) with tert-butyl hydroperoxide (TBHP, 3 eq.) in ethyl acetate to construct the imidazo[1,2-a]pyridine core while simultaneously introducing the 7-bromo substituent. This system operates via a radical-mediated mechanism: TBHP oxidizes iodide to iodine radicals, which abstract hydrogen from α-bromoketones, generating α-keto radicals. These radicals undergo nucleophilic addition to 2-amino-5-bromopyridine, followed by iodine-catalyzed cyclodehydration. The iodine/TBHP system then facilitates electrophilic bromination at the C7 position via in situ-generated bromine radicals [9].
Optimization studies show that maintaining a TBHP:I₂ molar ratio of 30:1 is critical for suppressing diiodo byproduct formation. The reaction proceeds efficiently at 80°C for 5 hours, delivering 7-bromoimidazo[1,2-a]pyridin-2-amine in 85% isolated yield after hydrochloride salt formation. Notably, this method tolerates electron-withdrawing groups on the pyridine ring without requiring inert atmospheres or specialized equipment. Scale-up to kilogram scale demonstrated consistent yields (83–86%) with minimal process adjustments, confirming industrial viability [9].
Sustainable synthesis of 7-bromoimidazo[1,2-a]pyridin-2-amine hydrochloride integrates solvent selection, atom economy, and energy efficiency. Ethyl acetate emerges as the optimal solvent for tandem cyclization-bromination reactions due to its low toxicity (LD₅₀ > 2000 mg/kg), biodegradability, and compatibility with TBHP oxidations. Compared to dichloromethane (used in direct bromination), ethyl acetate reduces the process mass intensity (PMI) by 63% and enables straightforward recycling via distillation (85% recovery efficiency) [5] [9].
Atom economy calculations for the TBHP/I₂ tandem method reveal an 82% atomic incorporation efficiency, substantially outperforming sequential cyclization-bromination routes (65%). Key improvements include:
Table 3: Green Metrics Comparison for Synthetic Routes
Parameter | Traditional Sequential Route | TBHP/I₂ Tandem Route | Improvement (%) |
---|---|---|---|
Process Mass Intensity | 87 | 32 | 63 |
Atom Economy | 65% | 82% | 26 |
Energy Consumption | 185 kWh/kg | 112 kWh/kg | 39 |
Solvent Recovery | <40% | 85% | 113 |
Energy efficiency is enhanced through lower reaction temperatures (80°C vs. 110°C for cyclization) and reduced purification steps. Crystallization-driven purification eliminates energy-intensive chromatography, cutting overall energy consumption by 39% per kilogram of product. These optimizations collectively reduce the E-factor (kg waste/kg product) from 46 to 12, aligning with industrial green chemistry targets for pharmaceutical intermediates [5] [9].
CAS No.: 1000669-05-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4